molecular formula C16H18N2OS B4581789 5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B4581789
M. Wt: 286.4 g/mol
InChI Key: PKONQQIGWMXTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes.

Scientific Research Applications

Metabolism and Disposition

The study on the disposition and metabolism of compounds structurally related to 5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, such as SB-649868, reveals the complex metabolic pathways involved in the elimination of these compounds. SB-649868, an orexin receptor antagonist, undergoes extensive metabolism with the principal route involving oxidation and subsequent rearrangement. This research underscores the importance of understanding the metabolic profile for optimizing therapeutic efficacy and minimizing potential toxicity (Renzulli et al., 2011).

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of related compounds provides insights into safe therapeutic window and efficacy. For example, the toxicity profile of 5-amino-2-(trifluoromethyl)pyridine, another pyridine derivative, highlights the critical aspect of considering toxicological impacts in the development and application of new compounds. Such studies are essential for ensuring the safety of novel therapeutics (Tao et al., 2022).

Bioactive Pyridines in Human Plasma and Urine

Research into the bioactive pyridines, including their detection and quantification in human plasma and urine, emphasizes the significance of analytical techniques in monitoring and understanding the pharmacological effects of pyridine derivatives. These studies are foundational for assessing exposure, metabolism, and potential therapeutic effects of compounds like this compound (Lang et al., 2010).

Novel Uremic Toxin Identification

Investigations into compounds such as N-methyl-2-pyridone-5-carboxamide shed light on the potential uremic toxicity and inhibition mechanisms, contributing to the broader understanding of renal failure and its treatment. Such research underscores the importance of identifying and characterizing novel toxins for improving patient care and outcomes in chronic renal conditions (Rutkowski et al., 2003).

properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-4-5-14-13(7-11)8-15(20-14)16(19)18-10-12-3-2-6-17-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONQQIGWMXTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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